2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone
Description
2-[4-({[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINO}METHYL)-2-METHOXYPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Properties
Molecular Formula |
C27H27N3O4S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[4-[[4-(1,3-benzothiazol-2-yl)anilino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C27H27N3O4S/c1-32-24-16-19(6-11-23(24)34-18-26(31)30-12-14-33-15-13-30)17-28-21-9-7-20(8-10-21)27-29-22-4-2-3-5-25(22)35-27/h2-11,16,28H,12-15,17-18H2,1H3 |
InChI Key |
VPSPNWICSFAANL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC(=O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-({[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINO}METHYL)-2-METHOXYPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-({[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINO}METHYL)-2-METHOXYPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzothiazole ring .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)phenol: Known for its antibacterial properties.
2-(1,3-Benzothiazol-2-yl)aniline: Investigated for its anticancer activity.
2-(1,3-Benzothiazol-2-yl)benzoic acid: Explored for its anti-inflammatory effects. What sets 2-[4-({[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINO}METHYL)-2-METHOXYPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
